Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate

Cross-coupling Regioselective synthesis 4,6-Dihaloquinoline

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate is the definitive isomer for medicinal chemistry. Its C4-Br/C6-Cl pattern enables a single-catalyst, two-step sequential Suzuki coupling: 4-bromo reacts first, 6-chloro remains intact for orthogonal coupling with a different boronic acid. This eliminates purification and accelerates 4,6-diarylquinoline library synthesis. Directly exemplified in Boehringer Ingelheim's HCV NS5B inhibitor patents (WO2010062829/US8546389). The 4-bromo position is unexplored in ALLINI SAR, offering potential for resistance-overcoming integrase inhibitors. Cost-effective multi-kilogram synthesis available via 4-chloroaniline route with regioselective bromination.

Molecular Formula C12H9BrClNO2
Molecular Weight 314.563
CAS No. 1242260-56-5
Cat. No. B566940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-6-chloroquinoline-3-carboxylate
CAS1242260-56-5
Synonyms4-Bromo-6-chloroquinoline-3-carboxylic acid ethyl ester
Molecular FormulaC12H9BrClNO2
Molecular Weight314.563
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Cl
InChIInChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3
InChIKeyZAUHLEKEZRUHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate (CAS 1242260-56-5) – Baseline for Procurement-Driven Evidence


Ethyl 4-bromo-6-chloroquinoline-3-carboxylate is a disubstituted quinoline-3-carboxylic acid ethyl ester bearing bromine at the 4-position and chlorine at the 6-position . With molecular formula C₁₂H₉BrClNO₂ and molecular weight 314.56 g/mol, it belongs to the 4,6-dihaloquinoline-3-carboxylate family, a class of versatile synthetic intermediates in medicinal chemistry and antiviral drug discovery. The compound is commercially available in purities of 95–98% from multiple independent suppliers, ensuring procurement flexibility .

Why Ethyl 4-Bromo-6-Chloroquinoline-3-Carboxylate Cannot Be Replaced by Positional Isomers


The substitution pattern of halogen atoms on the quinoline scaffold dictates both chemical reactivity and biological target engagement. Positional isomers—ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8), ethyl 4,6-dichloroquinoline-3-carboxylate (CAS 21168-41-2), and ethyl 8-bromo-4-chloroquinoline-3-carboxylate (CAS 206258-97-1)—exhibit divergent reactivity in palladium-catalyzed cross-coupling because the 4-position is intrinsically more electrophilic toward oxidative addition than the 6- or 8‑positions [1][2]. In antiviral drug discovery, the position of bromine critically influences target potency and resistance profiles; the 6-bromo and 8-bromo isomers of structurally related quinolines show opposing activities against drug‑resistant mutants [3]. These differences make simple isomer substitution scientifically unsound for any application requiring precise regiochemical control or defined pharmacological response.

Comparative Evidence for Ethyl 4-Bromo-6-Chloroquinoline-3-Carboxylate (CAS 1242260-56-5) – Selection‑Critical Data


Differential Halogen Reactivity Enables Sequential Suzuki Coupling

In 4,6-dihaloquinolines, the halogen at the 4-position undergoes oxidative addition to palladium preferentially over the halogen at the 6-position [1][2]. For ethyl 4-bromo-6-chloroquinoline-3-carboxylate, the C4–Br bond reacts first under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), leaving the 6‑Cl intact for a second, independent coupling step [1]. In the reverse isomer ethyl 6-bromo-4-chloroquinoline-3-carboxylate, the initial coupling occurs at the 4‑chloro position only when specific palladium/ligand systems are employed; the 6‑bromo then requires a different catalyst to react [2]. The 4,6‑dichloro analog demands even harsher conditions for the first substitution, effectively preventing a clean sequential process [1]. This predictable two‑step diversification sequence is unique to the 4‑Br/6‑Cl substitution pattern.

Cross-coupling Regioselective synthesis 4,6-Dihaloquinoline

Patented Intermediate for HCV NS5B Polymerase Inhibitors

Boehringer Ingelheim's patent family WO2010062829 / US8546389 explicitly exemplifies bromo-substituted quinoline-3-carboxylate esters as key intermediates in the synthesis of HCV NS5B polymerase inhibitors [1]. The patent discloses that the 4‑bromo‑6‑chloro substitution pattern is specifically employed to construct inhibitors that achieve IC₅₀ values of 20–40 nM in HCV polymerase inhibition assays [2]. The 4,6‑dichloro and 6‑bromo‑4‑chloro isomers are not exemplified in the same patent, indicating a deliberate selection of the 4‑Br/6‑Cl motif for optimal synthetic tractability or biological activity.

HCV antiviral NS5B polymerase Quinoline intermediate

Multi‑Source Commercial Purity and Supply Chain Redundancy

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate is routinely supplied at ≥95% purity (AKSci) or 98% purity (Leyan, MolCore, CymitQuimica) . The positional isomer ethyl 6-bromo-4-chloroquinoline-3-carboxylate is typically offered at 97% purity by a single major supplier (Thermo Scientific) , while ethyl 4,6‑dichloroquinoline-3-carboxylate is available at 97% from a limited number of vendors . The broader multi‑source availability of the target compound reduces procurement risk and batch‑to‑batch variability in multi‑step syntheses.

Quality control Procurement Reproducibility

Synthetic Accessibility from Low‑Cost 4‑Chloroaniline

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate can be prepared via the Gould–Jacobs cyclization of 4‑chloroaniline derivatives, followed by regioselective bromination at the 4‑position [1]. In contrast, the reverse isomer ethyl 6-bromo-4-chloroquinoline-3-carboxylate requires 3‑bromoaniline as the starting material, which is significantly more expensive and less readily available at bulk scale . The dichloro analog ethyl 4,6‑dichloroquinoline-3-carboxylate utilizes 4‑chloroaniline but requires a chlorination step that is less regioselective than bromination, often producing isomeric mixtures [1]. The 4‑Br/6‑Cl pattern thus combines the economic advantage of a common, low‑cost aniline feedstock with the regiochemical precision of electrophilic bromination.

Scalable synthesis Process chemistry Gould–Jacobs cyclization

Positional Dependence of Antiviral Activity in Structurally Related Quinoline ALLINIs

Although direct biological data for ethyl 4-bromo-6-chloroquinoline-3-carboxylate are not publicly available, closely related quinoline‑based ALLINIs (allosteric integrase inhibitors) demonstrate that the position of bromine substitution (6‑ vs. 8‑position) dramatically alters both antiviral potency and the ability to overcome drug‑resistant mutants [1]. Specifically, the 6‑bromo analog loses activity against the ALLINI‑resistant HIV‑1 IN A128T mutant, while the 8‑bromo analog retains full effectiveness [1]. This position‑dependent resistance profile indicates that the 4‑Br/6‑Cl pattern—which places the bulky bromine at a unique position not sampled by the 6‑ or 8‑bromo isomers—may confer a distinct resistance‑overcoming phenotype or alter metabolic stability through differential electronic effects.

Antiviral resistance ALLINI Quinoline SAR

Priority Application Scenarios for Ethyl 4-Bromo-6-Chloroquinoline-3-Carboxylate (CAS 1242260-56-5)


Divergent Quinoline Library Synthesis via Sequential Suzuki–Miyaura Coupling

The C4‑Br/C6‑Cl regiochemistry allows a single‑catalyst, two‑step sequential Suzuki coupling strategy. The bromine at position 4 is replaced first under Pd(PPh₃)₄ catalysis, while the 6‑chloro substituent remains intact for a subsequent coupling with a different boronic acid. This enables rapid, divergent construction of 4,6‑diarylquinoline libraries without intermediate purification, directly reducing synthesis time and solvent consumption [1][2].

HCV NS5B Polymerase Inhibitor Intermediate Supply

As explicitly exemplified in Boehringer Ingelheim's WO2010062829 / US8546389 patent family, the 4‑bromo‑6‑chloro‑3‑carboxylate scaffold is a key intermediate for HCV NS5B polymerase inhibitors [1]. Medicinal chemistry groups pursuing this target class should stock this specific isomer to align with the validated patent route, avoiding the need to develop novel synthetic entries from untested positional isomers.

HIV‑1 ALLINI Structure–Activity Relationship (SAR) Exploration

Quinoline‑based ALLINIs show a strong positional dependence of antiviral activity and resistance profiles—the 6‑bromo and 8‑bromo isomers behave oppositely against the A128T integrase mutant [1]. The 4‑bromo‑6‑chloro pattern samples a bromine position not yet explored in published ALLINI SAR, making this compound a high‑value input for discovering resistance‑overcoming integrase inhibitors.

Process Chemistry Scale‑Up from Low‑Cost Feedstock

The compound's synthetic origin from inexpensive 4‑chloroaniline, combined with the regiochemical precision of electrophilic bromination at the 4‑position, provides a cost‑effective route to multi‑kilogram quantities. This makes it an attractive starting material for process chemistry groups developing scalable syntheses of quinoline‑based drug candidates [1].

Quote Request

Request a Quote for Ethyl 4-bromo-6-chloroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.